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Introduction
Co 102862, also known as V102862 and chemically described as 4-(4-

Fluorophenoxy)benzaldehyde semicarbazone, is a potent, orally active anticonvulsant agent.[1]

[2] Preclinical studies have demonstrated its robust efficacy in various rodent models of tonic-

clonic and partial-complex seizures, suggesting its potential as a broad-spectrum antiepileptic

drug.[1] This document provides a comprehensive overview of the preclinical data for Co
102862, including its mechanism of action, quantitative efficacy in established seizure models,

and detailed experimental protocols.

Mechanism of Action
Co 102862 exerts its anticonvulsant effects primarily through the state-dependent blockade of

mammalian voltage-gated sodium channels.[1][3] This mechanism is crucial for its therapeutic

action, as it preferentially targets neurons that are firing excessively, a hallmark of seizure

activity, while having minimal effect on normal neuronal firing.

The key features of its mechanism of action include:

State-Dependent Inhibition: Co 102862 shows a higher affinity for the inactivated state of

sodium channels compared to the resting state.[1][3] This means it is more effective at
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blocking channels that have been recently active, a characteristic of neurons involved in a

seizure.

Slow Binding Kinetics: The binding of Co 102862 to the inactivated channels is a relatively

slow process.[3]

Hyperpolarizing Shift: It shifts the steady-state availability curve of the sodium channels in a

hyperpolarizing direction, which reduces the number of channels available to open.[3]

Delayed Recovery: Co 102862 significantly retards the recovery of sodium channels from

inactivation, further limiting their ability to sustain high-frequency firing.[3]

Compared to the established antiepileptic drug phenytoin, Co 102862 demonstrates a

significantly higher potency in blocking sodium channels, requiring more than 10-fold lower

concentrations to achieve comparable inhibition.[1]

Mechanism of Action of Co 102862
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Fig. 1: Co 102862 Signaling Pathway

Preclinical Efficacy Data
Co 102862 has demonstrated significant anticonvulsant activity in rodent models, particularly in

the Maximal Electroshock (MES) seizure test, which is a model for generalized tonic-clonic

seizures.

Seizure

Model
Species

Route of

Administratio

n

ED50

Protective

Index (PI =

TD50/ED50)

Reference

Maximal

Electroshock

(MES)

Rodent
Intraperitonea

l (i.p.)
12.9 mg/kg 3.09 [2]

Maximal

Electroshock

(MES)

Rodent Oral 1.59 mg/kg > 315 [2][4]

Subcutaneou

s

Pentylenetetr

azol (scPTZ)

Rodent
Intraperitonea

l (i.p.)
> 54 mg/kg - [2]

Note: A higher Protective Index (PI) indicates a wider therapeutic window, suggesting a better

safety profile. The PI of Co 102862 in the oral MES screen is notably higher than that of

established antiepileptic drugs like carbamazepine (PI 101), phenytoin (PI > 21.6), and

valproate (PI 2.17).[2][4]

In the amygdala kindling model in rats, a model of partial-complex seizures, Co 102862 was

reported to be "virtually inactive".

Experimental Protocols
The following are detailed protocols for the key preclinical seizure models used to evaluate Co
102862.
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Maximal Electroshock (MES) Seizure Test
This test is used to identify compounds that prevent the spread of seizures.

Animals:

Male mice (e.g., CF-1 strain) or rats (e.g., Sprague-Dawley strain).

Animals should be acclimatized to the laboratory environment for at least one week before

testing.

Materials:

Co 102862

Vehicle (e.g., 0.5% methylcellulose in water)

Electroshock device with corneal electrodes

Electrolyte solution (e.g., 0.9% saline)

Procedure:

Drug Administration: Administer Co 102862 or vehicle to groups of animals via the desired

route (intraperitoneal or oral). Doses should be selected to establish a dose-response curve.

Pre-treatment Time: The time between drug administration and the application of the

electrical stimulus should be consistent and based on the pharmacokinetic profile of the

compound (typically 30 minutes to 2 hours).

Stimulation: Apply a drop of electrolyte solution to the corneal electrodes and place them on

the corneas of the animal.

Electrical Stimulus: Deliver a supramaximal electrical stimulus (e.g., 50 mA for mice, 150 mA

for rats at 60 Hz for 0.2 seconds).

Observation: Observe the animal for the presence or absence of a tonic hindlimb extension

seizure. The absence of this tonic component is considered protection.
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Data Analysis: Calculate the percentage of animals protected at each dose and determine

the median effective dose (ED50) using a statistical method such as probit analysis.
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Fig. 2: MES Test Workflow

Subcutaneous Pentylenetetrazol (scPTZ) Seizure Test
This test is used to identify compounds that raise the seizure threshold.

Animals:

Male mice (e.g., CF-1 strain).

Materials:

Co 102862

Vehicle (e.g., 0.5% methylcellulose in water)

Pentylenetetrazol (PTZ)

Saline (0.9%)

Procedure:

Drug Administration: Administer Co 102862 or vehicle to groups of animals intraperitoneally.

Pre-treatment Time: Allow for a pre-treatment period (e.g., 30 minutes).

PTZ Injection: Administer a convulsant dose of PTZ (e.g., 85 mg/kg) subcutaneously in the

scruff of the neck.

Observation: Observe the animals for 30 minutes for the presence of clonic seizures

(characterized by clonus of the forelimbs, jaw, and/or vibrissae lasting for at least 5

seconds). The absence of clonic seizures is considered protection.

Data Analysis: Calculate the percentage of animals protected at each dose and determine

the ED50.
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Subcutaneous Pentylenetetrazol (scPTZ) Test Workflow
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Fig. 3: scPTZ Test Workflow
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Pharmacokinetic Data
A study in rats following a single oral dose of approximately 10 mg/kg of [14C]Co 102862
revealed the following pharmacokinetic properties:
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Parameter Observation Reference

Pharmacokinetics

Multi-exponential in plasma

with an extensive distribution

phase.

Half-life

Long half-life for total

radioactivity compared to the

unchanged parent compound.

Metabolism

Extensively metabolized, with

the carboxylic acid derivative

being the major metabolite

found in urine, bile, and

plasma.

Distribution

Extensively distributed into all

tissues, with the highest

concentrations in fatty tissues

and secretory glands.

Elimination

Approximately 91% of the

administered radioactivity was

recovered within 120 hours in

intact rats and 48 hours in bile-

duct cannulated rats. The

majority (around 74%) was

excreted in the urine.

Enterohepatic circulation is an

important route of elimination

and reabsorption.

Tissue Retention

About 10% of the total

radioactivity remained in the

tissues after 5 days,

decreasing to approximately

3% by day 28. The carboxylic

acid metabolite was likely

responsible for this tissue

retention.
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Summary and Conclusion
Co 102862 is a potent, orally active anticonvulsant that acts as a state-dependent blocker of

voltage-gated sodium channels. It has demonstrated significant efficacy in the MES model of

generalized tonic-clonic seizures with a very high protective index, suggesting a favorable

safety profile. Its limited activity in the scPTZ and amygdala kindling models suggests a more

specific spectrum of action, primarily against seizure spread rather than seizure initiation. The

pharmacokinetic profile in rats indicates extensive metabolism and distribution. These

preclinical findings support the potential of Co 102862 as a promising candidate for the

treatment of certain types of epilepsy. Further investigation into its efficacy in other seizure

models and a more detailed toxicological profile would be beneficial for its continued

development.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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